Remacemide hydrochloride ((+/-)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide monohydrochloride) [ [] ] is a low-affinity, non-competitive N-methyl-D-aspartic acid (NMDA) receptor channel blocker [ [], [], [] ]. It is also known to exhibit inhibitory actions on voltage-gated sodium channels [ [] ]. Its primary role in scientific research is as a tool to investigate the role of excitatory neurotransmission in various neurological conditions, including epilepsy, stroke, and Parkinson's disease [ [], [], [], [], [] ].
Investigating Epilepsy: Remacemide hydrochloride exhibits anticonvulsant activity in various animal models of epilepsy [ [], [], [] ], providing a platform for studying the role of excitatory neurotransmission in seizure development and exploring potential therapeutic targets. It has also been investigated as an adjunctive therapy for patients with refractory epilepsy in clinical trials [ [], [], [], [], [] ].
Exploring Stroke Treatment: Remacemide hydrochloride has demonstrated neuroprotection in animal models of hypoxia and ischemic stroke [ [], [] ], making it a valuable tool for research on potential neuroprotective strategies for stroke. Its safety and tolerability in patients with acute ischemic stroke has been evaluated in clinical trials [ [], [] ].
Studying Parkinson's Disease: Remacemide hydrochloride's potential to ameliorate motor fluctuations in Parkinson's disease has been investigated in preclinical models and clinical trials [ [], [], [] ]. Research suggests it may modulate glutamatergic overactivity in the basal ganglia, offering insights into potential therapeutic avenues for managing Parkinson's disease symptoms.
Understanding Huntington's Disease: Remacemide hydrochloride has been studied as a potential treatment option for Huntington's disease in clinical trials [ [], [], [] ], although significant slowing in functional decline has not been observed. Nevertheless, research using Remacemide hydrochloride contributes to our understanding of the role of glutamate in this neurodegenerative disease.
Investigating Drug Interactions: Studies have investigated the pharmacokinetic interactions between Remacemide hydrochloride and other drugs, such as carbamazepine, phenytoin, and phenobarbitone [ [], [], [], [], [], [] ]. These findings are essential for understanding potential drug interactions and optimizing treatment strategies in clinical settings.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0